molecular formula C12H14ClN B1521863 N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1179031-47-0

N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No. B1521863
M. Wt: 207.7 g/mol
InChI Key: VMSMHLATUDKJLI-UHFFFAOYSA-N
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Description

“N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine” is a complex organic compound. Based on its name, it likely contains an indenamine group, which is a type of heterocyclic compound .

Scientific Research Applications

Asymmetric Synthesis Applications

The compound has been utilized in the asymmetric synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, showing potential for treating human papillomavirus infections. Key steps in its synthesis involve asymmetric reductive amination with high diastereo facial selectivity (Boggs et al., 2007).

Chemical Synthesis and Modification

Efficient and economical synthesis methods have been developed for derivatives like 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, showcasing the compound's role in creating chemically modified structures with high regioselectivity (Prashad et al., 2006).

Development of Heterocyclic Compounds

It's been used in the diastereoselective synthesis of new N-containing heterocyclic compounds, such as indeno[2",1": 4',5']furo[3',2': 5,6]pyrido[2,3-d]pyrimidine derivatives, demonstrating its utility in creating structurally complex and diverse molecules (Saberi et al., 2015).

Pharmaceutical Research

It plays a role in pharmaceutical research, particularly in the development of compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has significant implications in treating hypertension (Aayisha et al., 2019).

Antitumor Activity Studies

In the synthesis of N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, this compound has shown potential in antitumor activities, indicating its importance in developing new therapeutic agents (Chu De-qing, 2011).

Antibacterial Research

It has been used in the synthesis and characterization of novel heterocyclic compounds with antibacterial activities, such as 2-(5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) compounds (Mehta, 2016).

Neuropharmacology

Its derivatives have been synthesized and evaluated as dopamine receptors ligands, suggesting its relevance in neuropharmacological research (Claudi et al., 1996).

Catalysis Research

The compound also finds application in catalysis research, particularly in reactions like the Heck–, Suzuki–, and Sonogashira–Hagihara couplings and amination reactions (Buchmeiser et al., 2001).

properties

IUPAC Name

N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMHLATUDKJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CNC1CCC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

CAS RN

1179031-47-0
Record name N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3D43QE2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Saralaya - Indian Journal of Pharmacy & Drug Studies, 2023 - mansapublishers.com
This review work was intended to provide the essential details disclosed in prior patents on the synthesis of Rasagiline, its salts (as crystalline or amorphous forms) and a few impurities. …
Number of citations: 3 mansapublishers.com

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